molecular formula C19H29N5O3 B13933095 Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate

Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate

Cat. No.: B13933095
M. Wt: 375.5 g/mol
InChI Key: YZLAIWCGOJIQNX-UHFFFAOYSA-N
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Description

Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate typically involves multiple steps. One common method includes the use of a spirocyclic scaffold, which can be constructed through reactions such as Prins cyclization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the synthetic routes used in laboratory settings. This includes scaling up reactions, improving yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, palladium diacetate, and potassium carbonate. Reaction conditions often involve solvents like tetrahydrofuran and N,N-dimethylformamide, with temperatures ranging from room temperature to 60°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of the 4,6-dimethylpyrimidin-2-yl group. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H29N5O3

Molecular Weight

375.5 g/mol

IUPAC Name

tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate

InChI

InChI=1S/C19H29N5O3/c1-13-12-14(2)22-16(21-13)23-9-6-19(7-10-23)15(25)20-8-11-24(19)17(26)27-18(3,4)5/h12H,6-11H2,1-5H3,(H,20,25)

InChI Key

YZLAIWCGOJIQNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3(CC2)C(=O)NCCN3C(=O)OC(C)(C)C)C

Origin of Product

United States

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